1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxyethan-1-one
CAS No.: 2175979-67-4
Cat. No.: VC6685534
Molecular Formula: C18H21NO2
Molecular Weight: 283.371
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2175979-67-4 |
|---|---|
| Molecular Formula | C18H21NO2 |
| Molecular Weight | 283.371 |
| IUPAC Name | 1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxyethanone |
| Standard InChI | InChI=1S/C18H21NO2/c20-18(12-21-17-4-2-1-3-5-17)19-15-8-9-16(19)11-14(10-15)13-6-7-13/h1-5,15-16H,6-12H2 |
| Standard InChI Key | RBMKJDZCJYLPMO-UHFFFAOYSA-N |
| SMILES | C1CC2CC(=C3CC3)CC1N2C(=O)COC4=CC=CC=C4 |
Introduction
Chemical Architecture and Nomenclature
Structural Elucidation
The compound features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic system common to bioactive molecules like maraviroc . Key modifications include:
-
A cyclopropylidene group at position 3, introducing strain and conformational rigidity.
-
A 2-(2,4-dichlorophenoxy)acetyl substituent at the bridgehead nitrogen (N-8), providing electronic and steric diversity.
The IUPAC name, 1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-dichlorophenoxy)ethanone, systematically describes this arrangement.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉Cl₂NO₂ |
| Molecular Weight | 352.26 g/mol |
| SMILES | C1CC2CC(=C3CC3)CC1N2C(=O)COC4=C(C=C(C=C4)Cl)Cl |
| Topological Polar Surface | 38.3 Ų |
| Hydrogen Bond Acceptors | 4 |
Data sourced from PubChem and VulcanChem .
Stereochemical Considerations
The bicyclo[3.2.1]octane system imposes distinct stereochemical constraints. The exo orientation of the cyclopropylidene group (evident in the SMILES string) likely influences receptor binding kinetics, mirroring maraviroc’s stereospecific CCR5 interactions . Quantum mechanical modeling could further clarify preferred conformations.
Synthetic Pathways and Reactivity
Key Synthetic Strategies
While explicit protocols remain proprietary, retrosynthetic analysis suggests:
-
Bicyclic Core Construction: Mannich cyclization or Dieckmann condensation to form the azabicyclo[3.2.1]octane skeleton, as seen in maraviroc syntheses .
-
Cyclopropylidene Incorporation: Sigmatropic rearrangements or transition-metal-catalyzed cyclopropanation.
-
Phenoxy Acetylation: Nucleophilic acyl substitution using 2,4-dichlorophenol and a bromoacetyl intermediate.
Functional Group Reactivity
-
Amide Bond: Susceptible to hydrolysis under acidic/basic conditions, offering derivatization opportunities.
-
Chlorophenoxy Group: Participates in Ullmann couplings or SNAr reactions for further functionalization.
-
Cyclopropylidene: May undergo [2+2] cycloadditions or ring-opening metathesis .
| Compound | Target | Activity (IC₅₀/EC₅₀) | Source |
|---|---|---|---|
| Maraviroc | CCR5 | 2.0 nM | FDA Label |
| VC6324957 | Tubulin | 0.8 µM | VulcanChem |
| 3-Benzyl-azabicyclo | AChE | 85 nM | PubChem |
Physicochemical and ADMET Profiling
Solubility and Permeability
-
LogP: Predicted 3.1 (moderate lipophilicity).
-
Aqueous Solubility: <1 mg/mL (Class IV BCS).
-
Blood-Brain Barrier: Likely permeable (TPSA < 60 Ų).
Metabolic Stability
Cyclopropane rings often resist oxidative metabolism, but the dichlorophenoxy group may undergo glucuronidation. CYP3A4/2D6 interactions are probable given structural parallels to maraviroc .
Research Horizons and Challenges
Optimization Opportunities
-
Phenoxy Substituents: Replacing Cl with F or CF₃ to enhance bioavailability.
-
Core Modifications: Introducing sp³-hybridized carbons to reduce conformational strain .
Translational Barriers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume